3-Bromo-1-methyl-6-nitro-1H-indazole
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Overview
Description
3-Bromo-1-methyl-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Crystal and Molecular Structure of Biologically Active Nitroindazoles : This study focuses on the synthesis and characterization, including X-ray diffraction and NMR spectroscopy, of biologically active nitroindazoles. The research provides insights into the intermolecular interactions and molecular parameters of these compounds, which are crucial for their biological activities (Cabildo et al., 2011).
Corrosion Inhibition
Heterocyclic Diazoles as Inhibitors for Acidic Iron Corrosion : In this research, various heterocyclic diazoles, including indazoles, were investigated for their potential as corrosion inhibitors of iron. The study explores the electrochemical properties and surface morphology changes, offering valuable insights into the protective mechanisms of these compounds (Babić-Samardžija et al., 2005).
Novel Synthetic Methodologies
Optimized Procedure for 1H-indazole-3-carboxaldehyde Derivatives : This paper reports a general method to access a variety of 3-substituted indazoles, highlighting the versatility of indazole derivatives in medicinal chemistry as kinase inhibitors. The methodology is based on the nitrosation of indoles, presenting a significant advancement in the synthesis of indazole derivatives (Chevalier et al., 2018).
Biological Applications
Synthesis and Biological Importance of 2-Azetidinone Derivatives : This study synthesizes a series of 2-azetidinone derivatives of 6-nitro-1H-indazole and evaluates their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. The findings demonstrate the potential of these derivatives in developing new therapeutic agents (Samadhiya et al., 2012).
Fluorinated Indazoles as Selective Inhibitors of Nitric Oxide Synthase (NOS) : This research designs, synthesizes, and characterizes new NOS inhibitors with an indazole structure, aiming to find compounds with neuroprotective activity and selectivity for NOS-I/NOS-II. The study underscores the importance of the aromatic indazole skeleton and fluorination for enhancing inhibitory potency and selectivity (Claramunt et al., 2009).
Safety and Hazards
The safety information for 3-Bromo-1-methyl-6-nitro-1H-indazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3-bromo-1-methyl-6-nitroindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDKEHXTGDEHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502511 |
Source
|
Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-32-8 |
Source
|
Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.